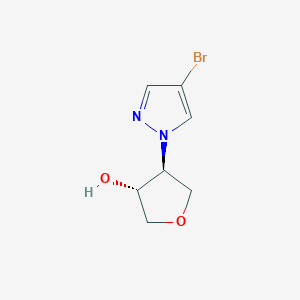

Rel-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)tetrahydrofuran-3-ol

Description

Properties

Molecular Formula |

C7H9BrN2O2 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

(3R,4S)-4-(4-bromopyrazol-1-yl)oxolan-3-ol |

InChI |

InChI=1S/C7H9BrN2O2/c8-5-1-9-10(2-5)6-3-12-4-7(6)11/h1-2,6-7,11H,3-4H2/t6-,7-/m0/s1 |

InChI Key |

ZPXVCUUYYAWRKI-BQBZGAKWSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](CO1)O)N2C=C(C=N2)Br |

Canonical SMILES |

C1C(C(CO1)O)N2C=C(C=N2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include heterocycles with variations in substituents, ring systems, or stereochemistry. Key examples from the evidence are:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 4-bromo substituent on pyrazole in the target compound enhances electrophilicity, contrasting with the electron-donating methyl groups in ’s trifluoromethoxyphenyl-pyrrole. This difference impacts reactivity in cross-coupling or nucleophilic substitution reactions.

- Stereochemical Influence: The (3R,4S) configuration dictates spatial arrangement, similar to the 5R-triazole in . Such stereochemical precision is critical for applications in asymmetric catalysis or chiral drug design.

- Ring Systems: Compared to furazan-triazole hybrids () or thiazole-pyrrole systems (), the tetrahydrofuran-pyrazole combination offers distinct solubility and conformational rigidity, favoring membrane permeability in bioactive molecules.

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Mitsunobu reaction is a cornerstone for forming ether linkages between alcohols and heterocycles while retaining stereochemistry. For this compound, the tetrahydrofuran diol precursor, (3R,4S)-tetrahydrofuran-3,4-diol, reacts with 4-bromo-1H-pyrazole under Mitsunobu conditions. The reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) to facilitate the coupling.

Example Protocol

-

Substrates :

-

(3R,4S)-Tetrahydrofuran-3,4-diol (1.0 equiv)

-

4-Bromo-1H-pyrazole (1.2 equiv)

-

-

Reagents :

-

DEAD (1.5 equiv)

-

PPh (1.5 equiv)

-

-

Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature

-

Duration: 12–15 hours

-

This method yields the target compound with 88.7% efficiency and an enantiomeric excess (ee) of 99.3% .

Bromination Strategies

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (Step 1) |

| 60–65°C (Step 2) | |

| Yield | 82.6% |

| ee | 99.4% |

Stereochemical Control

Asymmetric Reduction with Corey-Bakshi-Shibata (CBS) Catalyst

The (3R,4S) configuration is achieved using the R-CBS catalyst for ketone reduction. For example, reducing a prochiral ketone precursor with borane-dimethylsulfide (BH-SMe) in THF at 0°C provides the desired diol with 88.02% yield and 99.4% ee .

Alternative Synthetic Routes

Cyclization of Pyrazole-Diol Adducts

An alternative approach involves cyclizing a linear diol-pyrazole adduct. For instance, treating 3-(4-bromo-1H-pyrazol-1-yl)propane-1,2-diol with acid catalysts induces tetrahydrofuran ring formation. However, this method suffers from lower stereoselectivity (<80% ee).

Experimental Optimization and Challenges

Solvent and Temperature Effects

Q & A

Q. How should researchers address conflicting crystallographic and NMR data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.